Product packaging for 3,7-Dimethyloctan-1-amine(Cat. No.:CAS No. 13887-74-6)

3,7-Dimethyloctan-1-amine

Cat. No.: B1355250
CAS No.: 13887-74-6
M. Wt: 157.3 g/mol
InChI Key: PPKSYRUVTABEIE-UHFFFAOYSA-N
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Description

3,7-Dimethyloctan-1-amine (CAS Number: 13887-74-6) is a primary amine with the molecular formula C 10 H 23 N and a molecular weight of 157.30 g/mol . This compound serves as a valuable monoterpene-containing building block in organic synthesis and medicinal chemistry research. Its structure features a branched hydrocarbon chain, making it a useful intermediate for constructing more complex molecules. Recent research has demonstrated the application of this compound as a key linker fragment in the synthesis of novel histone deacetylase (HDAC) inhibitors . These inhibitors, which incorporate adamantane and monoterpene motifs, have shown promise as chemosensitizing agents that can significantly enhance the cytotoxic activity of cisplatin against human cervical carcinoma cells (HeLa) without exhibiting pronounced cytotoxicity themselves . As a liquid, it should be handled with care. This product is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation . Researchers should consult the safety data sheet (SDS) and adhere to all recommended precautionary statements. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23N B1355250 3,7-Dimethyloctan-1-amine CAS No. 13887-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloctan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKSYRUVTABEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542135
Record name 3,7-Dimethyloctan-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID80542135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13887-74-6
Record name 3,7-Dimethyloctan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3,7 Dimethyloctan 1 Amine

Established Synthetic Routes

The preparation of 3,7-dimethyloctan-1-amine relies on robust and well-documented chemical transformations. The most prominent methods involve the reduction of a C=N double bond in an oxime or an imine intermediate.

Hydrogenation of Oxime Precursors

A significant route to primary amines such as this compound is through the hydrogenation of the corresponding oxime. rsc.org This process involves the reduction of the C=N double bond of an oxime, which is typically synthesized from the corresponding aldehyde or ketone.

The general reaction involves treating the oxime precursor with hydrogen gas in the presence of a metal catalyst. rsc.org Ruthenium-based catalysts, for instance, have demonstrated high selectivity in the hydrogenation of oximes to primary amines. rsc.org The reaction is often carried out in a solvent like 1,4-dioxane (B91453) at elevated temperatures and pressures. rsc.org The choice of catalyst and reaction conditions is crucial to favor the formation of the primary amine and minimize the production of secondary or tertiary amines as byproducts. mdpi.com For example, Raney nickel is another effective catalyst for this transformation, often requiring basic conditions to achieve high yields of the primary amine. mdpi.com

CatalystConditionsProductReference
Ru(acac)₃/triphos10 bar H₂, 160 °C, 1,4-dioxane, KOHPrimary Amine rsc.org
Raney NiH₂, Basic conditionsPrimary Amine mdpi.com
Pd/CH₂Primary Amine mdpi.com

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines. wikipedia.orglibretexts.org This reaction converts a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine. wikipedia.orgyoutube.com The process can be performed directly, where the carbonyl compound, an amine (in this case, ammonia (B1221849) for a primary amine), and a reducing agent are combined in a single pot. wikipedia.org

The reaction proceeds in two main steps: the formation of an imine from the reaction of the carbonyl compound with ammonia, followed by the reduction of the imine to the amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl group. wikipedia.orglibretexts.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable direct reductive amination method. wikipedia.org

Reducing AgentReaction TypeKey FeaturesReference
Sodium Cyanoborohydride (NaBH₃CN)Direct Reductive AminationCommonly used, selective for imine reduction. wikipedia.orglibretexts.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Direct Reductive AminationWeaker reductant than NaBH₄, selective for imine reduction. wikipedia.org
H₂ with Pt, Pd, or Ni catalystCatalytic HydrogenationOne-pot reaction under mild conditions. wikipedia.org

Other Amination Protocols

Beyond the primary methods of oxime hydrogenation and reductive amination, other protocols can be employed for the synthesis of amines. One such method involves the telomerization of isoprene (B109036) with an alkylamine in the presence of a lithium catalyst, such as n-butyllithium, to produce nerylamine compounds. google.com These intermediates can then be further processed through steps like hydrolysis and hydrogenation to yield the desired amine structure. google.com

Precursors and Intermediate Compounds in Synthesis

The synthesis of this compound necessitates the use of specific precursor molecules that undergo transformation to yield the final product. A key precursor is 3,7-dimethyloctan-1-ol (B75441) . medchemexpress.com This alcohol can be converted to a suitable leaving group, such as a bromide, to facilitate nucleophilic substitution with an amine source. For instance, (R)-3,7-dimethyl-1-octanol can be treated with N-bromosuccinimide and triphenylphosphine (B44618) to produce (R)-1-bromo-3,7-dimethyloctane. prepchem.com

In the context of reductive amination, the direct precursor is 3,7-dimethyloctanal (B3032866) . This aldehyde reacts with ammonia to form an imine intermediate, which is then reduced to this compound. Similarly, for the oxime hydrogenation route, 3,7-dimethyloctanal is first converted to 3,7-dimethyloctanal oxime .

Precursor/IntermediateSynthetic RouteRoleReference
3,7-Dimethyloctan-1-olAlkylationStarting material for conversion to an alkyl halide. medchemexpress.com
(R)-1-Bromo-3,7-dimethyloctaneAlkylationIntermediate for nucleophilic substitution. prepchem.com
3,7-DimethyloctanalReductive AminationCarbonyl source for imine formation.
3,7-Dimethyloctanal OximeOxime HydrogenationPrecursor for reduction to the primary amine. rsc.org

Derivatization Reactions of the Amine Functionality

The primary amine group of this compound is a reactive functional group that can undergo various chemical transformations to produce a range of derivatives.

Alkylation Reactions

Alkylation is a fundamental reaction of amines, involving the replacement of one or more hydrogen atoms on the nitrogen with an alkyl group. masterorganicchemistry.com The direct alkylation of a primary amine with an alkyl halide can be challenging to control and often leads to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt, due to the increasing nucleophilicity of the alkylated amine products. masterorganicchemistry.com

However, more controlled alkylation can be achieved through reductive amination. For instance, reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride can selectively yield a secondary or tertiary amine. nih.gov This method is often preferred for its high selectivity and milder reaction conditions. For example, the reaction of an amine with an aldehyde or ketone using Na(OAc)₃BH in dichloroethane is a common procedure for N-alkylation. nih.gov Tertiary amines can also be synthesized by reacting a nitrogen-containing compound with a halide and hydrogen in the presence of a catalyst at elevated temperatures and pressures. google.com

Reaction TypeReagentsProductKey FeaturesReference
Direct AlkylationAlkyl HalideMixture of secondary, tertiary amines, and quaternary ammonium saltCan lead to over-alkylation. masterorganicchemistry.com
Reductive AminationAldehyde/Ketone, Na(OAc)₃BHSecondary or Tertiary AmineHigh selectivity and mild conditions. nih.gov
Catalytic AlkylationHalide, H₂, CatalystTertiary AmineRequires elevated temperature and pressure. google.com

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.3.2. Acylation Reactions fiveable.me 2.3.3. Formation of Amine Salts (e.g., Hydrochloride) smolecule.com 2.3.4. General Amine Reactivity in Organic Synthesis fiveable.menih.govnih.gov 2.4. Catalytic Aspects in this compound Synthesis (e.g., Ruthenium-Catalyzed Hydrogenation) numberanalytics.com

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

Proton NMR (¹H-NMR) analysis provides information on the electronic environment of hydrogen atoms within a molecule. For 3,7-Dimethyloctan-1-amine, the spectrum would exhibit characteristic signals corresponding to the different types of protons. The protons on the carbon adjacent to the electron-withdrawing amine group (C1) are expected to be deshielded and thus appear downfield compared to other alkyl protons. libretexts.org The signal for the amine (N-H) protons themselves is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature. hw.ac.uk Protons of the methyl groups and those along the hydrocarbon chain would appear in the upfield region, with their specific shifts influenced by their proximity to the chiral center at C3 and the branching at C7. libretexts.org

Table 1: Expected ¹H-NMR Chemical Shift Ranges for this compound (Note: This table is illustrative, based on general principles, as specific experimental data for this compound is not publicly available.)

Proton GroupExpected Chemical Shift (δ, ppm)Multiplicity
-CH(CH₃)₂0.8 - 0.9Doublet
-CH₂- (Chain)1.1 - 1.6Multiplet
-CH(CH₃)-0.8 - 0.9Doublet
-CH₂NH₂2.5 - 3.0Multiplet
-NH₂0.5 - 5.0 (variable)Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Applications

Carbon-13 NMR provides information on the different carbon environments in a molecule. Due to the molecular structure of this compound, a distinct signal is expected for each non-equivalent carbon atom. The chemical shift of carbons is influenced by their hybridization and the electronegativity of attached atoms. libretexts.org The carbon atom bonded to the nitrogen (C1) would have a chemical shift in the range of 37-45 ppm. libretexts.org The other sp³ hybridized carbons in the alkyl chain and methyl groups would resonate at higher fields (further upfield). libretexts.orglibretexts.org The wide range of chemical shifts in ¹³C-NMR, typically up to 200 ppm, allows for the clear resolution of signals for each unique carbon, making it a powerful tool for structural confirmation. libretexts.org

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound (Note: This table is illustrative, based on general principles, as specific experimental data for this compound is not publicly available.)

Carbon AtomExpected Chemical Shift (δ, ppm)
C1 (-CH₂NH₂)37 - 45
C235 - 40
C3 (-CH(CH₃)-)30 - 35
C4, C5, C6 (-CH₂-)20 - 40
C7 (-CH(CH₃)₂)25 - 35
C820 - 30
Methyl Carbons (-CH₃)10 - 25

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can aid in structural elucidation through fragmentation analysis.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for the analysis of amines. For this compound, a reversed-phase column (e.g., C18) would typically be used for chromatographic separation. The mobile phase composition is critical; due to the basic nature of the amine, acidic modifiers are often used to ensure good peak shape and ionization.

In the mass spectrometer, electrospray ionization (ESI) in positive ion mode is commonly employed, which would generate the protonated molecule, [M+H]⁺. High-resolution mass spectrometry allows for the measurement of the mass-to-charge ratio (m/z) with high accuracy, enabling the determination of the elemental formula (C₁₀H₂₄N⁺ for the protonated molecule of C₁₀H₂₃N). Further fragmentation of the parent ion (MS/MS) would yield characteristic product ions resulting from cleavage of the C-C bonds in the alkyl chain, providing further confirmation of the structure. While specific methods for this compound are not detailed in the literature, general LC-MS/MS methods for primary amines have been developed, often involving derivatization to improve chromatographic performance and sensitivity. researchgate.netnih.govthermofisher.com

Gas Chromatography-Based Quantification Methodologies

Gas chromatography is a primary technique for the separation and quantification of volatile and semi-volatile compounds like aliphatic amines.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis

The quantitative analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on standard GC columns. vt.edu To overcome this, specialized columns designed for amine analysis (e.g., Agilent CP-Volamine) or derivatization of the amine with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) are often employed. h-brs.denih.gov Flame Ionization Detection (FID) is a robust and widely used detector for quantitative analysis, providing a response that is proportional to the mass of carbon in the analyte.

A quantitative method would involve creating a calibration curve by injecting standards of known concentrations. Key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision would be established to ensure the reliability of the method. nih.govresearchgate.net The retention time—the time it takes for the compound to pass through the column—is a characteristic parameter used for identification under specific chromatographic conditions. phenomenex.com

Table 3: Typical GC-FID Parameters for the Analysis of Long-Chain Amines (Note: This table represents a generalized methodology, as a specific validated method for this compound is not publicly available.)

ParameterTypical Value / Condition
Column Capillary column for amines (e.g., DB-17ms, Agilent CP-Volamine) h-brs.denih.gov
Injector Temperature 250 - 290 °C h-brs.de
Detector (FID) Temp. 250 - 320 °C vt.eduh-brs.de
Carrier Gas Helium or Hydrogen chromatographyonline.com
Oven Program Temperature programmed ramp (e.g., 150 °C to 280 °C at 3 °C/min) h-brs.de
Quantification External or Internal Standard Method

Chromatographic Peak Identification and Retention Behavior

The chromatographic analysis of this compound, a primary aliphatic amine, presents a unique set of challenges and considerations inherent to the analysis of volatile amines. While specific research detailing the chromatographic peak identification and retention behavior of this particular compound is not extensively available in peer-reviewed literature, its behavior can be inferred from the established principles of amine chromatography and the analysis of structurally similar compounds.

The retention of this compound in gas chromatography (GC) is primarily governed by its volatility and its interaction with the stationary phase of the column. Due to the presence of the primary amine group, the molecule is polar and capable of hydrogen bonding. This polarity can lead to undesirable peak tailing and poor chromatographic resolution on conventional non-polar or moderately polar stationary phases. This is a common issue in the analysis of primary amines, caused by strong interactions with active sites on the column surface. To mitigate these effects, specialized columns with basic deactivation are often employed, or the amine is derivatized prior to analysis.

Derivatization is a common strategy to improve the chromatographic properties of aliphatic amines. By converting the polar amine group into a less polar, more stable derivative, peak shape and detectability can be significantly enhanced. Common derivatizing agents for amines include acylating agents, silylating agents, and chloroformates. While specific derivatization protocols for this compound are not documented, general methods for primary amines would be applicable.

In the absence of specific experimental data for this compound, a hypothetical analysis can be considered based on typical chromatographic conditions for similar aliphatic amines. The retention time of this compound would be influenced by the column's stationary phase, the temperature program of the oven, and the carrier gas flow rate. On a non-polar stationary phase, elution order is primarily determined by the boiling points of the analytes. Given its molecular weight and branched structure, this compound would be expected to have a specific retention time that allows for its separation from other volatile and semi-volatile compounds in a complex mixture.

The identification of the chromatographic peak corresponding to this compound would typically be confirmed by mass spectrometry (MS). The mass spectrum would exhibit a characteristic fragmentation pattern, including a molecular ion peak (if observed) and specific fragment ions resulting from the cleavage of the alkyl chain.

The following interactive data table outlines typical gas chromatography (GC) conditions that could be adapted for the analysis of this compound, based on general methods for aliphatic amines.

ParameterTypical Value/Condition
Column Type Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Splitless or split
Oven Temperature Program Initial temperature of 50-70 °C, hold for 1-2 min, then ramp at 5-10 °C/min to a final temperature of 250-280 °C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Interface Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C

It is important to note that the optimization of these parameters would be necessary to achieve good separation and peak shape for this compound. The retention behavior would also be highly dependent on the sample matrix, with more complex matrices potentially requiring more extensive sample preparation to remove interfering substances.

Computational Chemistry and Molecular Modeling Studies of 3,7 Dimethyloctan 1 Amine

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of multiple single bonds, 3,7-Dimethyloctan-1-amine can adopt a vast number of different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformers that the molecule is likely to adopt under specific conditions. This is crucial as the molecule's shape dictates its physical properties and how it interacts with other molecules.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ulisboa.ptmdpi.comresearchgate.net By simulating the interactions between atoms, MD provides a detailed view of the molecule's dynamic behavior, including conformational changes, flexibility, and interactions with its environment, such as a solvent. ulisboa.ptmdpi.com For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms using a chosen force field (a set of parameters describing the potential energy of the system). mdpi.com The simulation would then track the trajectory of each atom over a set period, revealing which conformations are most frequently visited and how the molecule behaves in a solution.

Key findings from typical MD simulations include:

Identification of Stable Conformers: Analysis of the MD trajectory can identify clusters of similar structures, representing the most stable or energetically favorable conformations.

Solvent Effects: Simulations can show how the amine group forms hydrogen bonds with water molecules and how the hydrophobic alkyl chain is arranged to minimize unfavorable interactions.

Interfacial Behavior: Atomistic molecular dynamics can be employed to study the behavior of alkylamines at interfaces, such as between water and a non-polar substance. ulisboa.pt

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound
ParameterTypical Value/MethodPurpose
Force FieldGAFF (General Amber Force Field)Describes the potential energy and forces between atoms.
Solvent ModelTIP3P WaterSimulates the aqueous environment.
Simulation Time100 nanoseconds (ns)Provides sufficient time to observe relevant molecular motions. mdpi.com
Temperature298.15 K (25°C)Simulates standard ambient conditions.
Pressure1 barSimulates standard atmospheric pressure.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed understanding of a molecule's electronic properties. acs.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For this compound, DFT calculations can be used to compute a variety of electronic descriptors:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule. For this compound, the map would show a region of negative potential (electron-rich) around the nitrogen atom of the amine group due to its lone pair of electrons, and positive potential (electron-poor) on the hydrogen atoms attached to the nitrogen.

Reactivity Indices: These calculations can quantify global and local reactivity. For instance, the Fukui function can predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (nucleophilicity).
LUMO Energy+1.2 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap7.7 eVRelates to chemical stability and reactivity.
Dipole Moment1.4 DMeasures the overall polarity of the molecule.

Structure-Activity Relationship (SAR) Studies for Analogs and Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are instrumental in building SAR models by quantifying the effects of structural modifications.

If this compound or its derivatives are being investigated for interaction with a specific biological target (like a receptor or enzyme), calculating the binding energy is essential. mdpi.com This value quantifies the strength of the interaction between the ligand (the amine) and its target. A more negative binding free energy (ΔG) indicates a stronger, more favorable interaction.

Computational techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP) are used to estimate binding energies. These methods combine molecular mechanics energy calculations with models to account for solvent effects. By calculating and comparing the binding energies of a series of analogs of this compound, researchers can determine which structural features (e.g., chain length, branching, adding functional groups) enhance binding affinity. nih.gov

To understand how a molecule binds, ligand-receptor interaction modeling is employed. mdpi.com This process typically begins with molecular docking , a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com

Following docking, MD simulations of the ligand-receptor complex can be run to refine the binding pose and study the stability and dynamics of the interaction over time. Analysis of these simulations reveals key intermolecular interactions: mdpi.com

Hydrogen Bonds: The primary amine group of this compound is a hydrogen bond donor and acceptor, likely forming critical interactions with polar residues (like serine or aspartic acid) in a binding pocket.

Hydrophobic Interactions: The long, branched alkyl chain can form favorable hydrophobic (van der Waals) interactions with non-polar amino acid residues (like leucine, valine, or phenylalanine). mdpi.com

Electrostatic Interactions: The protonated form of the amine (ammonium cation) can form strong salt bridges with negatively charged residues like aspartate or glutamate.

These models provide a rational basis for designing new derivatives with improved affinity and selectivity for the target receptor. mdpi.comnih.gov

Computational Predictions of Reaction Pathways and Energetics

Computational chemistry is a key tool for predicting the likely reaction pathways a molecule will undergo and the energy required for those reactions. For an alkylamine, understanding pathways like oxidation or C-H bond activation is important for assessing its stability and potential metabolic fate. acs.org

Using DFT, researchers can map out the potential energy surface of a reaction. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

For tertiary alkylamines, studies have shown that computational analysis can effectively compare competing pathways, such as γ-C–H activation versus β-hydrogen elimination, which leads to decomposition. acs.org These calculations reveal that the outcome is often dictated by the amine's conformation and the specific geometry of the transition state. acs.org Similar computational approaches could be applied to this compound to predict its reactivity with various reagents, understand its potential degradation mechanisms, and guide its use in chemical synthesis.

Role in Advanced Organic Synthesis and Material Science

Building Block for Complex Organic Molecules

3,7-Dimethyloctan-1-amine, with its branched alkyl chain and primary amine functionality, serves as a versatile building block in the construction of more complex molecular architectures. The presence of two stereocenters at the C3 and C7 positions makes it a valuable precursor for the synthesis of chiral molecules, which are of significant interest in various fields of chemistry, including pharmaceuticals and materials science. The amine group provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into larger structures through reactions such as amidation, alkylation, and imine formation.

The lipophilic nature of its carbon backbone, combined with the reactive amine group, makes this compound a useful starting material for the synthesis of molecules designed to interact with biological membranes or other nonpolar environments. While specific, publicly documented examples of its use as a building block for highly complex natural products are limited, its structural motifs are found in various biologically active compounds. The principles of organic synthesis suggest its utility in constructing target molecules that require a branched, chiral, and amino-functionalized moiety.

Intermediate in the Synthesis of Specialty Chemicals

This compound functions as a key intermediate in the synthesis of a variety of specialty chemicals. Its bifunctional nature, possessing both a reactive amine group and a modifiable alkyl chain, allows for its derivatization into a range of value-added products.

Pharmaceutical Intermediates

Research has indicated the use of this compound in the synthesis of potential therapeutic agents. Specifically, it has been utilized as a starting material in the preparation of novel antimycobacterial agents uni-halle.de. In one synthetic pathway, the primary amine of this compound is reacted with other molecules to build a larger compound designed to target the causative agent of tuberculosis, Mycobacterium tuberculosis uni-halle.de. The branched, lipid-like structure of the 3,7-dimethyloctyl group is often incorporated to enhance the compound's ability to penetrate the mycobacterial cell wall.

While not directly involving this compound, the synthesis of other complex pharmaceutical agents often utilizes α-branched amine motifs. These structural units are present in numerous approved drugs, highlighting the importance of chiral amines as pharmaceutical intermediates researchgate.netnih.govresearchgate.net. The synthesis of such compounds can be achieved through various methods, including the addition of organometallic reagents to imines or through catalytic C-H amination reactions researchgate.netnih.gov.

Agrochemical Intermediates

The structural features of this compound make it a potential intermediate in the synthesis of agrochemicals. Long-chain aliphatic amines are known to be used in the formulation of pesticides and herbicides, acting as adjuvants or as part of the active ingredient itself epo.orgnih.govresearchgate.netgoogle.com. While direct evidence of this compound's use in commercially available agrochemicals is not prevalent in the reviewed literature, its derivatives have been explored for their biological activity.

For instance, research into novel herbicides has involved the synthesis of derivatives of structurally similar amines. In one study, (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives were prepared by reacting the corresponding acid chloride with various aliphatic and aromatic amines nih.govresearchgate.net. The resulting compounds were then tested for their fungicidal activities nih.govresearchgate.net. This demonstrates the general approach of utilizing such branched-chain amines to create new molecules with potential applications in crop protection.

Polymer Chemistry Applications

In the field of polymer chemistry, this compound has been used in the synthesis of specialized polymer precursors. A documented example involves its reaction in the formation of a ureidopyrimidinone (UPy) monomer tue.nl. In this synthesis, the amine group of this compound reacts with other reagents to create a molecule that can then be polymerized. The incorporation of the 3,7-dimethyloctyl group can influence the properties of the resulting polymer, such as its solubility and mechanical characteristics.

The broader class of poly(amino acid)s and other amine-containing polymers are of significant interest for various applications, from biodegradable materials to drug delivery systems whiterose.ac.uk. The synthesis of these polymers often relies on the availability of diverse amine-containing monomers.

Ligand Chemistry in Catalysis

Chiral amines and their derivatives are crucial components in the design of ligands for asymmetric catalysis. These ligands can coordinate with a metal center to create a chiral environment, enabling the stereoselective synthesis of a target molecule. While there is no specific mention in the searched literature of this compound being used as a ligand in catalysis, its structural features are relevant to this field.

The development of chiral diamine ligands for iridium-catalyzed asymmetric transfer hydrogenation has been a significant area of research nih.gov. These catalysts are highly efficient in producing optically active alcohols, which are valuable intermediates in pharmaceutical synthesis nih.gov. The general principle involves the use of a chiral amine to impart stereocontrol on the catalytic reaction. Given that this compound is a chiral amine, it represents a potential, though unexplored, candidate for derivatization into a chiral ligand for various catalytic transformations, including hydrogenation and C-H functionalization reactions nih.govresearchgate.netacs.orgmdpi.com.

Investigations into Biological Interactions and Activities of 3,7 Dimethyloctan 1 Amine and Its Derivatives Preclinical and in Vitro Focus

Role as a Degradation Product in Biologically Relevant Chemical Processes

While specific studies detailing the role of 3,7-Dimethyloctan-1-amine as a degradation product in distinct biological processes are not extensively documented in publicly available literature, the metabolic fate of aliphatic amines in biological systems is a well-established field. Primary amines can be substrates for various enzymes, leading to their degradation. For instance, monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines. This process converts an amine to an aldehyde, releasing ammonia (B1221849) and hydrogen peroxide.

Theoretically, this compound could undergo enzymatic degradation through such pathways. The resulting aldehyde, 3,7-dimethyloctanal (B3032866), could then be further metabolized, for example, by oxidation to the corresponding carboxylic acid, 3,7-dimethyloctanoic acid. However, specific studies confirming this metabolic pathway for this compound are not prominent in the reviewed literature.

Exploration of Antimicrobial Potential of Derivatives (e.g., 1-Bromo-3,7-dimethyloctane)

The antimicrobial properties of long-chain aliphatic amines are recognized, with research indicating that their efficacy is related to the carbon chain length. nih.gov Studies have shown that alkyl amines can affect both gram-positive and gram-negative bacteria, with compounds having a chain length of 11 to 15 carbons often exhibiting the highest activity. nih.gov The primary mode of action is believed to involve the disruption of the bacterial cell membrane.

A synthetic derivative of the parent amine is 1-Bromo-3,7-dimethyloctane. While this alkyl halide is available as a chemical reagent, specific research investigating its antimicrobial potential has not been identified in the available literature. However, the related compound, 3,7-Dimethyloctan-1-ol (B75441), has been explored for its antimicrobial effects, which are also attributed to the disruption of microbial cell membranes. It is plausible that derivatives like 1-Bromo-3,7-dimethyloctane could be synthesized to explore their biological activities, but dedicated studies on its antimicrobial efficacy are not currently available.

CompoundDerivative TypeReported Antimicrobial Activity
Alkyl Amines (General) Parent ClassActive against Gram-positive and Gram-negative bacteria. nih.gov
1-Bromo-3,7-dimethyloctane Halogenated DerivativeNo specific data available.
3,7-Dimethyloctan-1-ol Related AlcoholPossesses antimicrobial properties, likely via membrane disruption.

Biochemical Reagent Applications in Life Science Research

In life science research, primary amines with lipophilic chains serve as versatile chemical tools. Although specific applications of this compound as a biochemical reagent are not widely documented, its structural features suggest potential uses. The primary amine group is a reactive nucleophile, allowing it to be used in the synthesis of more complex molecules through reactions like acylation or alkylation. libretexts.org

For instance, it could be used to introduce the 3,7-dimethyloctyl moiety onto other molecules to increase their lipophilicity, potentially enhancing their ability to cross cell membranes. The related alcohol, 3,7-Dimethyloctan-1-ol, is noted for its use as a biochemical reagent and an intermediate in the synthesis of various organic compounds, including pharmaceuticals. medchemexpress.commedchemexpress.com By extension, the amine could serve similar roles as a synthetic building block in research and development.

Participation in Enzymatic Cascade Reactions

Enzymatic cascade reactions, where a series of enzymes work sequentially to convert a substrate to a final product, are fundamental in biosynthesis. Primary amines are key functional groups that participate in many such enzymatic reactions. While no specific studies have documented the participation of this compound in a particular enzymatic cascade, its structure makes it a potential substrate for several classes of enzymes.

For example, ω-transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. A cascade could be designed where this compound serves as the amine donor to produce a chiral amine from a prochiral ketone. Conversely, it could be the product of a cascade that begins with the corresponding ketone, 3,7-dimethyloctan-2-one. Such biocatalytic routes are of significant interest for the stereoselective synthesis of chiral amines.

Molecular Interactions in In Vitro Biological Models (e.g., Interaction with Biomembranes, Inhibition of RNA Synthesis)

The molecular structure of this compound—a positively charged head group at physiological pH and a long, lipophilic alkyl tail—strongly suggests it would interact with biological membranes. The hydrophobic C10 chain would readily partition into the lipid bilayer core of a model membrane, while the ammonium (B1175870) head group would interact with the negatively charged phosphate (B84403) groups of phospholipids (B1166683). nih.govnih.gov This type of interaction can disrupt the packing of membrane lipids, altering membrane fluidity and permeability. mdpi.com

Regarding the inhibition of RNA synthesis, there is no direct evidence in the reviewed literature to suggest that this compound functions as an RNA synthesis inhibitor. Known inhibitors of RNA synthesis, such as rifamycins, typically act by binding to RNA polymerase. microbenotes.comstudy.com The structure of this compound does not resemble these known inhibitors. While some simple alkylamines can be used in the chemical deprotection steps during the in vitro synthesis of RNA, this is a chemical application and distinct from the biological inhibition of enzymatic RNA synthesis. google.com

Interaction TypeStructural BasisPredicted Outcome in In Vitro Models
Interaction with Biomembranes Lipophilic C10 branched chain and cationic amine head group.Partitioning into the lipid bilayer, disruption of membrane structure and function. nih.govmdpi.com
Inhibition of RNA Synthesis No structural similarity to known RNA polymerase inhibitors.Unlikely to be a direct inhibitor of RNA synthesis.

Mutagenic Activity Screening of Amine Compounds

Mutagenicity screening is a critical step in evaluating the safety of chemical compounds. The Ames test is a widely used method to assess the mutagenic potential of a substance. For amines, a key concern is their potential to be metabolized or to react with environmental nitrites to form N-nitroso compounds (nitrosamines), a class of chemicals known for their mutagenic and carcinogenic properties.

However, a literature search did not yield specific mutagenicity data for this compound. While aromatic amines are a well-known structural alert for mutagenicity, simple aliphatic amines are generally considered to be of lower concern unless they form stable nitrosamines. nih.govnih.gov Standard toxicological screening would be required to definitively determine the mutagenic potential of this compound.

Structure-Activity Landscape in Biological Contexts

The biological activity of this compound is intrinsically linked to its chemical structure. The key features that define its potential interactions in a biological context are its primary amine group, its branched C10 alkyl chain, and the presence of a chiral center.

Primary Amine Group : This functional group is basic and will be protonated at physiological pH, conferring a positive charge. This allows for electrostatic interactions with negatively charged biological molecules like the phosphate backbone of DNA or phospholipids in cell membranes. It is also a site for metabolic reactions, such as deamination. researchgate.net

Lipophilic Alkyl Chain : The long, branched 3,7-dimethyloctyl chain is nonpolar and hydrophobic. This feature drives the molecule's interaction with lipid environments, such as the interior of cell membranes, and contributes to its low water solubility. researchgate.netresearchgate.net The branching may influence the precise nature of its packing within a lipid bilayer.

Environmental Research and Detection in Specific Matrices

Identification as a Breakdown Product in Industrial Chemical Processes

While direct evidence detailing the specific formation of 3,7-Dimethyloctan-1-amine as a breakdown product is limited in publicly available research, its structure suggests plausible formation pathways in various industrial contexts. The presence of this branched-chain primary amine can be inferred as a potential byproduct or degradation product in processes involving larger molecules with similar structural motifs, particularly under conditions of thermal stress, catalytic reactions, or chemical degradation.

One potential source is the industrial use of corrosion inhibitors. onepetro.orgmdpi.com Amines, including long-chain aliphatic amines, are widely used to protect metal surfaces in industrial systems such as boilers and pipelines. h-brs.de These compounds can degrade over time due to high temperatures and pressures, leading to the formation of smaller, more volatile amine fragments. onepetro.org The degradation of complex polymeric corrosion inhibitors or other long-chain amine-based additives could plausibly yield a C10 fragment such as this compound through cleavage and rearrangement reactions.

Another relevant industrial process is the synthesis of primary amines through the reduction of nitriles. wikipedia.orgstudymind.co.uk This is a common and economically significant method for producing amines on a large scale. wikipedia.orgresearchgate.net In scenarios where the nitrile precursor is a branched C10 molecule, the intended product of the reduction would be this compound. However, side reactions, incomplete reactions, or the presence of impurities in the feedstock could lead to its formation as a byproduct in the synthesis of other amines. The catalytic hydrogenation process, while generally efficient, can sometimes result in the formation of secondary and tertiary amines, indicating a complex reaction environment where other byproducts could also be formed. wikipedia.org

The thermal decomposition of materials containing branched-chain organic nitrogen compounds is another conceivable source. Industrial processes that involve heating plastics, lubricants, or other synthetic materials containing such structures could lead to their breakdown and the subsequent formation of a variety of smaller molecules, including this compound.

Analytical Detection in Complex Solvent Systems

The detection and quantification of this compound in complex matrices, such as industrial solvent systems, present analytical challenges due to its polarity and potential for low concentrations. However, established methods for the analysis of long-chain and branched aliphatic amines are readily applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of this compound. h-brs.dechromatographyonline.com Due to the polar nature of the amine group, which can lead to poor chromatographic peak shape and interaction with the stationary phase, derivatization is often employed prior to analysis. h-brs.de A common derivatization agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the primary amine into a less polar and more volatile trifluoroacetylated derivative, improving its chromatographic behavior. h-brs.de

The analytical procedure typically involves:

Sample Preparation: Extraction of the amine from the solvent matrix, which may involve liquid-liquid extraction or solid-phase extraction.

Derivatization: Reaction of the extracted sample with a derivatizing agent like TFAA.

GC-MS Analysis: Separation of the derivatized amine on a suitable capillary column (e.g., DB-17ms) followed by detection using a mass spectrometer. h-brs.de The mass spectrum of the derivative provides structural information for unambiguous identification.

The following table outlines typical parameters for GC-MS analysis of a derivatized long-chain amine, which would be applicable to this compound:

ParameterValue
Column Fused silica (B1680970) capillary column (e.g., DB-17ms, 60 m x 0.25 mm i.d., 0.25 µm film thickness) h-brs.de
Injector Temperature 290 °C h-brs.de
Oven Temperature Program 150 °C (1 min hold), ramp at 3 °C/min to 280 °C (hold 50 min) h-brs.de
Carrier Gas Helium h-brs.de
Detector Mass Spectrometer
Ionization Mode Electron Impact (EI) or Chemical Ionization (CI) h-brs.de

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of aliphatic amines. nih.govchromatographyonline.com Similar to GC, derivatization is often necessary to enhance detectability, especially when using UV-Vis or fluorescence detectors, as aliphatic amines lack a strong chromophore. chromforum.orgthermofisher.com

Common derivatizing agents for HPLC analysis of amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines to form fluorescent derivatives. thermofisher.com

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce highly fluorescent compounds. chromforum.orgthermofisher.com

The derivatized sample is then separated on a reversed-phase column (e.g., C18) with a suitable mobile phase, often a mixture of acetonitrile (B52724) and a buffer solution. chromatographyonline.com

The table below summarizes key aspects of an HPLC method suitable for the analysis of this compound:

ParameterDescription
Derivatization Reagent 9-fluorenylmethyl chloroformate (FMOC-Cl) chromforum.orgthermofisher.com
Column Reversed-phase (e.g., C18) chromatographyonline.com
Mobile Phase Gradient elution with acetonitrile and a buffered aqueous solution chromatographyonline.com
Detector Fluorescence Detector or UV-Vis Detector chromforum.orgthermofisher.com

These analytical methods provide the necessary sensitivity and selectivity for the detection and quantification of this compound in complex industrial solvent systems, allowing for monitoring of its presence as a potential breakdown product or contaminant.

Future Directions and Emerging Research Avenues for 3,7 Dimethyloctan 1 Amine

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3,7-Dimethyloctan-1-amine is geared towards greener, more efficient, and atom-economical methods, moving away from traditional multi-step processes that often involve harsh conditions and stoichiometric waste. rsc.org Key research avenues include biocatalysis and advanced chemocatalytic strategies.

One of the most promising directions is the use of biocatalysts, particularly enzymes like transaminases (TAs) and amine dehydrogenases (AmDHs). researchgate.net These enzymes offer high selectivity and operate under mild conditions. Future research will likely focus on identifying or engineering AmDHs capable of directly converting 3,7-dimethyloctanal (B3032866) or the more accessible 3,7-dimethyloctan-1-ol (B75441) into the target amine. The "hydrogen borrowing" or "hydrogen auto-transfer" concept, where an alcohol is transiently oxidized to an aldehyde for amination before being reduced by the "borrowed" hydrogen, stands out as a highly atom-efficient method. rsc.orgrsc.org This approach, often facilitated by ruthenium or nickel catalysts, could be adapted for the direct amination of 3,7-dimethyloctan-1-ol using ammonia (B1221849), producing only water as a byproduct. acs.org

Furthermore, direct C-H imination of the parent alkane, 3,7-dimethyloctane, represents a frontier in synthetic chemistry. nih.gov Although challenging, this one-pot method could provide a direct route to the amine, significantly shortening the synthetic pathway.

Synthetic Strategy Precursor Key Catalyst/Enzyme Potential Advantages
Biocatalytic Reductive Amination 3,7-DimethyloctanoneAmine Dehydrogenase (AmDH)High enantioselectivity, mild reaction conditions. frontiersin.orgwhiterose.ac.uk
Hydrogen-Borrowing Amination 3,7-Dimethyloctan-1-olRu, Ni, or Co-based catalystsHigh atom economy, water as the only byproduct, use of renewable alcohols. rsc.orgacs.org
Direct Enzymatic Cascade Triglycerides/Fatty AcidsLipase, Carboxylic Acid Reductase (CAR), Transaminase (TA)Utilizes renewable feedstocks directly for fatty amine synthesis. nih.gov
Direct C-H Imination 3,7-DimethyloctaneHypervalent Iodine ReagentsShortens synthetic pathway by functionalizing the alkane directly. nih.gov

Elucidation of Broader Biological Activities and Mechanistic Pathways

The biological profile of this compound remains largely unexplored. Future research is expected to investigate a range of potential activities, drawing parallels from studies on other long-chain aliphatic amines (LCAAs). Research has shown that the biological effects of primary aliphatic amines can correlate with the length of their alkyl chains. oup.com

A significant area of investigation will be its potential antimicrobial properties. The lipophilic nature of the C10 alkyl chain could enable the molecule to disrupt microbial cell membranes, a mechanism observed in other fatty amines. researchgate.net Systematic screening against a panel of pathogenic bacteria and fungi could reveal its spectrum of activity and potential applications as a disinfectant or preservative.

Additionally, studies on similar LCAAs have demonstrated cytotoxic effects against cancer cells. For instance, oleylamine (B85491) has been shown to induce apoptosis in human pancreatic cancer cells through the activation of specific kinase pathways. nih.gov This precedent suggests that this compound could be evaluated for its pro-apoptotic or anti-proliferative effects on various cancer cell lines. Understanding the mechanistic pathways, such as interactions with cell membranes or specific protein targets, will be crucial. nih.gov

Advanced Computational Modeling for Targeted Applications

Computational chemistry offers powerful tools to predict the properties and interactions of this compound, thereby guiding experimental research and accelerating the discovery of new applications. blazingprojects.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecule's structural features with potential biological activities or physical properties. scilit.comresearchgate.net By comparing its computed descriptors with those of known bioactive amines, researchers can prioritize experimental testing for the most promising applications.

Molecular docking simulations represent another key research avenue. nih.gov This technique can be used to predict the binding affinity and interaction modes of this compound with various biological targets, such as enzyme active sites or G protein-coupled receptors (GPCRs). rsc.org For instance, aminergic GPCRs, which have binding pockets that accommodate amine functionalities, could be promising targets to explore. mdpi.com Such in silico screening can identify potential protein interactions that might lead to novel therapeutic applications.

Density Functional Theory (DFT) calculations can provide fundamental insights into the molecule's electronic structure, reactivity, and physicochemical properties like pKa, which are crucial for understanding its behavior in biological and industrial systems. semanticscholar.orgornl.gov

Modeling Technique Research Goal Predicted Outcome/Application
QSAR Predict toxicity and biological activity.Guide screening for antimicrobial or cytotoxic effects. scilit.com
Molecular Docking Identify potential protein binding targets.Explore interactions with enzymes or aminergic GPCRs for therapeutic potential. nih.govrsc.org
DFT Calculations Determine fundamental physicochemical properties.Predict pKa, reactivity, and stability to inform formulation and synthesis. ornl.gov

Exploration of Green Chemistry Approaches in its Production and Use

The principles of green chemistry are central to the future manufacturing and application of this compound. rsc.org Research in this area will focus on minimizing environmental impact throughout the molecule's lifecycle.

A primary goal is the utilization of renewable feedstocks. acs.org The precursor, 3,7-dimethyloctan-1-ol (tetrahydrogeraniol), can be derived from biomass, making the entire synthetic pathway more sustainable. rsc.org Future research could focus on integrated biorefinery processes that convert plant-derived materials directly into the amine or its immediate precursors. researchgate.netresearchgate.net For example, catalytic processes that convert amino acids, which are renewable resources, into primary amines are being developed and could be adapted for this purpose. chemistryviews.org

The development of solvent-free or aqueous reaction conditions is another critical direction. Biocatalytic processes, which typically run in water, are inherently greener than traditional organic synthesis. rsc.org Similarly, methods like the "hydrogen borrowing" amination of alcohols can be performed with high atom economy, producing only water as a byproduct and avoiding the use of toxic reagents or the generation of salt waste. osti.gov These sustainable synthetic routes not only reduce environmental impact but also often lead to more cost-effective and safer manufacturing processes.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3,7-Dimethyloctan-1-amine?

Methodological Answer: A key route involves Ru-catalyzed hydrogenation of oxime precursors . For example, methyl-12-oxododecanoate oxime undergoes hydrogenation to yield primary amines like this compound. Critical parameters include:

  • Catalyst: Ru-based systems (e.g., RuCl₃ with ligand supports).
  • Reaction conditions: H₂ pressure (10–50 bar), temperature (80–120°C), and solvent polarity optimization.
  • Workup: Acidic extraction and purification via distillation or chromatography.
    Validation requires LC-HRMS for confirmation of molecular ion peaks (e.g., [M+H]⁺ at m/z 158.1900, deviation -1.8847 ppm) .

Q. How can researchers assess the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use GC-MS or HPLC with reverse-phase columns (C18) and UV/fluorescence detection.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm branching at C3 and C7 (e.g., δ 0.8–1.2 ppm for methyl groups).
    • HRMS : Verify exact mass to rule out isotopic impurities (e.g., deuterated analogs) .
  • Elemental analysis : Match experimental C/H/N ratios to theoretical values (±0.3% tolerance).

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for branched aliphatic amines like this compound?

Methodological Answer: Discrepancies often arise from:

  • Impurity profiles : Trace aldehydes or ketones from incomplete hydrogenation can interfere with biological assays. Mitigate via rigorous purification (e.g., preparative HPLC) .
  • Receptor specificity : Use competitive binding assays with isotopic tracers (e.g., ³H-labeled ligands) to distinguish target vs. off-target interactions.
  • Statistical validation : Apply ANOVA or Bayesian modeling to reconcile conflicting EC₅₀/IC₅₀ values across studies .

Q. How can researchers design experiments to probe the stereochemical stability of this compound under varying conditions?

Methodological Answer:

  • Temperature/pH stability studies :
    • Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours.
    • Monitor racemization via chiral HPLC (e.g., Chiralpak IC column) or polarimetry.
  • Oxidative stress tests : Expose to H₂O₂ or metal catalysts (Fe²⁺/Cu²⁺) to assess degradation pathways.
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict energy barriers for conformational changes .

Q. What methodologies are recommended for studying the interaction of this compound with lipid bilayers or membrane receptors?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize synthetic lipid bilayers on L1 sensor chips; measure binding kinetics (ka/kd) .
  • Molecular dynamics (MD) simulations : Use GROMACS or AMBER to model amine penetration into lipid layers (e.g., POPC membranes).
  • Fluorescence anisotropy : Label amine with dansyl chloride; monitor rotational mobility changes upon membrane insertion .

Q. How should researchers approach conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

  • Phase solubility analysis : Measure saturation concentrations in solvents (e.g., water, hexane, DMSO) via gravimetry or UV-Vis.
  • Hansen solubility parameters : Calculate HSP values (δD, δP, δH) to predict miscibility gaps.
  • Co-solvency studies : Test binary solvent systems (e.g., ethanol/water) to enhance solubility .

Q. Guidance for Experimental Design

  • Safety protocols : Follow guidelines for handling amines (e.g., PPE, fume hoods) due to respiratory and dermal irritation risks .
  • Data reproducibility : Pre-register methods on platforms like Open Science Framework; share raw spectra/chromatograms in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.